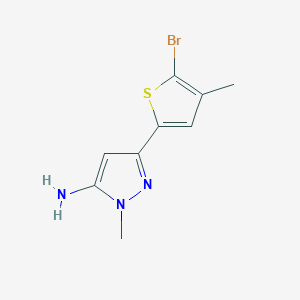

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Description

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a brominated and methylated thiophene moiety. Its molecular formula is C₈H₈BrN₃S (molecular weight: 265.14 g/mol), with the following structural attributes:

- Pyrazole ring: The 1-methyl-1H-pyrazol-5-amine backbone provides a planar, aromatic system with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

- Thiophene substituent: The 5-bromo-4-methylthiophen-2-yl group introduces electron-withdrawing (bromine) and electron-donating (methyl) effects, influencing electronic distribution and reactivity .

- Key applications: While direct biological data are unavailable in the provided evidence, structural analogs of pyrazole amines are widely explored as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

Molecular Formula |

C9H10BrN3S |

|---|---|

Molecular Weight |

272.17 g/mol |

IUPAC Name |

5-(5-bromo-4-methylthiophen-2-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H10BrN3S/c1-5-3-7(14-9(5)10)6-4-8(11)13(2)12-6/h3-4H,11H2,1-2H3 |

InChI Key |

DGXFZIOAEGMDHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)C2=NN(C(=C2)N)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method involves the bromination of 4-methylthiophene to yield 5-bromo-4-methylthiophene, which is then subjected to a series of reactions to introduce the pyrazole moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thiophenes .

Scientific Research Applications

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the thiophene ring, as well as the amine group on the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Bromothiophene vs. Phenyl/Chlorophenyl: The bromothiophene group in the target compound increases molecular weight and lipophilicity compared to phenyl analogs. tert-Butyl Group: In the analog from , the bulky tert-butyl substituent enhances steric hindrance, which may improve receptor binding affinity in kinase inhibition. Chlorophenyl Group: The 4-chlorophenyl substituent in introduces a strong electron-withdrawing effect, altering electronic density on the pyrazole ring.

Biological Activity

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

- Molecular Formula : C8H8BrN3S

- Molecular Weight : 249.13 g/mol

- CAS Number : 1779345-41-3

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the ability of certain pyrazole compounds to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are critical in various cancers .

Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that pyrazole derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin, suggesting a potential for combination therapy .

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects, attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. In vivo models showed that pyrazole derivatives can significantly reduce edema and pain responses comparable to standard anti-inflammatory drugs such as indomethacin .

Research Findings :

- A series of pyrazole derivatives were tested for their anti-inflammatory activity against carrageenan-induced edema in mice, showing promising results in reducing inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies revealed that certain pyrazole derivatives exhibit potent activity against various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of various kinases involved in cell proliferation and survival pathways.

- Modulation of Enzyme Activity : The presence of the bromine atom enhances the compound's ability to interact with enzymes related to inflammatory processes.

Q & A

Advanced Question

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

- Kinase Inhibition : Fluorescence polarization assays using recombinant kinases (e.g., JAK2) to measure IC.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity.

highlights pyrazole derivatives screened for antibacterial activity using standardized CLSI protocols .

How does the bromine substituent influence the compound's reactivity and interactions?

Advanced Question

- Reactivity : Bromine enhances electrophilic aromatic substitution (EAS) at the thiophene ring, enabling further functionalization.

- Protein Binding : Bromine forms halogen bonds with backbone carbonyls (e.g., in kinase ATP-binding pockets), as seen in kinase inhibitor analogs.

- Metabolic Stability : Bromine reduces oxidative metabolism by cytochrome P450 enzymes compared to chlorine.

Studies on 3-(3-Bromothiophen-2-yl) derivatives demonstrate improved binding affinity in kinase assays due to halogen bonding .

What computational methods predict the compound's binding affinity?

Advanced Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).

- QSAR : Quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors.

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

Analog studies (e.g., pyrazole-triazole hybrids) use Glide SP scoring to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.